REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:9]=O>ClCCCl>[CH:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:3]1([CH2:2][CH:1]=[O:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1.98 mmol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
5.34 mmol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
hexamethyl phosphotriamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MoO5 HMPT
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.35 mmol |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.08 mmol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |